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Compound of Interest

Compound Name:
1-(2-Hydroxyethyl)-4-

methylpiperazine

Cat. No.: B1295415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Methyl-1-(2-hydroxyethyl)piperazine, a key building block in medicinal chemistry

and materials science. This document compiles and presents its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for

characterization and quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-Methyl-1-(2-

hydroxyethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.61 Triplet 2H -CH₂-OH

2.56 Triplet 2H -N-CH₂-CH₂-

2.3-2.7 Broad Multiplet 8H
Piperazine ring

protons

2.18 Singlet 3H -CH₃

Solvent: CDCl₃[1]

¹³C NMR (Carbon-13) NMR Data

While a specific experimental spectrum is not publicly available in the search results, predicted

¹³C NMR data is a valuable tool for preliminary analysis. PubChem lists the availability of ¹³C

NMR spectra, though the direct data is not displayed.[2]

Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)

m/z (mass-to-charge ratio) Ion

145 [M+H]⁺

This corresponds to the protonated molecule.[1]

Predicted collision cross-section data is also available, which can be useful for ion mobility

mass spectrometry.[3]

Infrared (IR) Spectroscopy
A conforming infrared spectrum is noted by suppliers, indicating that the spectral data matches

the expected functional groups for the molecule's structure.[4] Key expected absorptions would

include:
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Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H stretch (hydroxyl group)

~2940-2800 C-H stretch (aliphatic)

~1450 C-H bend (aliphatic)

~1050 C-O stretch (primary alcohol)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-1-(2-

hydroxyethyl)piperazine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically

operating at a frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation

delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of

scans and a longer relaxation delay may be necessary due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., Tetramethylsilane, TMS).
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Mass Spectrometry
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to

ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a

small amount of formic acid to promote protonation for positive ion mode.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Infrared Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

Sample Preparation: Place a small amount of the liquid or low-melting solid sample of 4-

Methyl-1-(2-hydroxyethyl)piperazine directly onto the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum Collection: Acquire the infrared spectrum of the sample. Typically, 16 to 32

scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methyl-1-(2-hydroxyethyl)piperazine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxyethyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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